molecular formula C11H22INO B14265621 Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- CAS No. 175438-87-6

Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)-

Katalognummer: B14265621
CAS-Nummer: 175438-87-6
Molekulargewicht: 311.20 g/mol
InChI-Schlüssel: RFDQBSSQPAXXHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- is an organic compound with a complex structure that includes an amide group, an iodine atom, and multiple methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- typically involves the iodination of a precursor amide compound. The reaction conditions often require the use of iodine or iodinating agents in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective introduction of the iodine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of substituted amides.

Wissenschaftliche Forschungsanwendungen

Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atom and amide group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butanamide, 3-methyl-: A similar compound with a methyl group instead of an iodine atom.

    Butanamide, N,2,3-trimethyl-2-(1-methylethyl)-: Another related compound with different substituents.

Uniqueness

Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.

Eigenschaften

CAS-Nummer

175438-87-6

Molekularformel

C11H22INO

Molekulargewicht

311.20 g/mol

IUPAC-Name

3-iodo-2-methyl-N,N-di(propan-2-yl)butanamide

InChI

InChI=1S/C11H22INO/c1-7(2)13(8(3)4)11(14)9(5)10(6)12/h7-10H,1-6H3

InChI-Schlüssel

RFDQBSSQPAXXHT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)C(C)C(C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.